molecular formula C15H18FN3O3S2 B2876487 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 899733-82-5

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2876487
CAS RN: 899733-82-5
M. Wt: 371.45
InChI Key: ZDGUREFTBNJQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H18FN3O3S2 and its molecular weight is 371.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring system has been reported to exhibit antimicrobial properties . Compounds with various functional groups attached to this ring, including halo groups at the 7 and 8 positions, have shown active antimicrobial properties. The compound , with a fluorine atom at the 7-position, may contribute to this activity, potentially offering a new avenue for the development of antimicrobial agents .

Antiviral Applications

Similar to its antimicrobial potential, derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have also been explored for antiviral activities . The structural flexibility allows for the optimization of interactions with viral proteins, which could lead to the development of novel antiviral drugs .

Antihypertensive Effects

One of the main areas of interest for the 1,2,4-benzothiadiazine-1,1-dioxide derivatives is their application as antihypertensive agents . The modifications at the 3-substituent side chains, such as the inclusion of peptide moieties, have been a recent development in the search for improved biological activity in controlling blood pressure .

Antidiabetic Potential

The compound’s scaffold is known to be involved in the modulation of KATP channels , which play a significant role in insulin release from pancreatic β-cells. This suggests potential applications in the treatment of diabetes by influencing insulin regulation .

Anticancer Research

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activities . The ability to attach various functional groups allows for the targeting of specific cancer cell lines and pathways, making it a valuable scaffold for anticancer drug design .

Neuropharmacology

In the field of neuropharmacology, derivatives of this compound have been evaluated as AMPA receptor modulators . These receptors are critical in fast synaptic transmission in the central nervous system, and modulation of these receptors can have therapeutic applications in neurological disorders .

Cardiovascular Research

The structural variations of the 1,2,4-benzothiadiazine-1,1-dioxide derivatives, particularly those affecting the vascular smooth muscle tissue, have implications in cardiovascular research. They can act as vasodilators or influence other cardiovascular functions, which is essential for the treatment of various heart conditions .

Metabolic Syndrome Management

Given the compound’s potential impact on insulin release and blood pressure regulation, it could also play a role in managing metabolic syndrome . This syndrome encompasses a cluster of conditions, including hypertension, high blood sugar, and abnormal cholesterol levels, which increase the risk of heart disease, stroke, and diabetes .

properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S2/c1-10-4-6-19(7-5-10)14(20)9-23-15-17-12-3-2-11(16)8-13(12)24(21,22)18-15/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGUREFTBNJQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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